molecular formula C9H7ClN2O2 B1452010 Methyl 3-chloro-1H-indazole-6-carboxylate CAS No. 1086391-18-5

Methyl 3-chloro-1H-indazole-6-carboxylate

Cat. No. B1452010
M. Wt: 210.62 g/mol
InChI Key: NVMLKYWQRQHYLQ-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazoles, including “Methyl 3-chloro-1H-indazole-6-carboxylate”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “Methyl 3-chloro-1H-indazole-6-carboxylate” is C9H8N2O2 . The IUPAC name is methyl 1H-indazole-6-carboxylate . The SMILES representation is COC(=O)C1=CC2=C(C=C1)C=NN2 .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-1H-indazole-6-carboxylate” is soluble in water . Its molecular weight is 176.175 g/mol . The melting point is between 142°C to 144°C .

Scientific Research Applications

Therapeutic Applications

Methyl 3-chloro-1H-indazole-6-carboxylate belongs to the class of indazole derivatives, a group of compounds known for their wide variety of biological activities. This has spurred interest in developing novel indazole-based therapeutic agents. Indazole derivatives have demonstrated promising anticancer and anti-inflammatory activities, with applications in disorders involving protein kinases and neurodegeneration. The indazole scaffold's pharmacological importance lies in its potential to form the basis of compounds with significant therapeutic value (Denya, Malan, & Joubert, 2018).

Antineoplastic Drug Development

One specific application of indazole derivatives, including compounds similar to methyl 3-chloro-1H-indazole-6-carboxylate, is in the development of antineoplastic drugs. Lonidamine, a derivative of indazole-3-carboxylic acid, showcases a unique mechanism of action by inhibiting the aerobic glycolysis and lactate transport in neoplastic cells without affecting nucleic acids or protein synthesis. This action suggests a potential for methyl 3-chloro-1H-indazole-6-carboxylate derivatives in cancer treatment, highlighting the importance of indazole derivatives in modulating chemotherapy's efficacy and potentially reversing drug resistance (Di Cosimo et al., 2003).

Corrosion Inhibition

Besides therapeutic applications, indazole derivatives, including those structurally related to methyl 3-chloro-1H-indazole-6-carboxylate, find use in corrosion inhibition. These compounds serve as efficient inhibitors for metals like copper, offering protection against various corrosive environments. The mechanism often involves forming a protective layer on the metal surface, demonstrating the versatility of indazole derivatives beyond pharmacological uses (Walker, 1976).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-chloro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMLKYWQRQHYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672251
Record name Methyl 3-chloro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-1H-indazole-6-carboxylate

CAS RN

1086391-18-5
Record name Methyl 3-chloro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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